Cresyl Violet acetate
Description
Introduction to Cresyl Violet Acetate in Academic Research
Historical Development and Early Applications in Cellular Biology
This compound emerged as a pivotal tool in the late 19th century, particularly in the work of Franz Nissl, who developed Nissl staining to identify neuronal cytoplasmic structures. Nissl’s method, introduced in 1884, employed basic aniline dyes like cresyl violet to reveal granular RNA-rich deposits (Nissl bodies) in neurons, distinguishing them from glial cells and axons. This innovation resolved longstanding debates about neuronal continuity, as it allowed visualization of cell bodies and dendrites while confirming the discontinuity of axons—a foundational pillar of the neuron doctrine.
Early applications extended beyond neuroanatomy. Cresyl violet was utilized to detect Helicobacter pylori in gastric mucosa and to identify sex chromatin (Barr bodies) in cytogenetics. Its efficacy in staining acidic organelles, such as lysosomes, was later leveraged in microbiology and cellular biology.
Table 1: Key Historical Milestones in this compound Research
| Year | Contribution | Researcher/Team |
|---|---|---|
| 1884 | Development of Nissl staining | Franz Nissl |
| 1912 | Demonstration of gram-positive bacteria staining | John Churchman |
| 1990s | Fluorescent adaptation for microscopy | Multiple researchers |
Role in Modern Neuroscience and Histopathology Research Paradigms
This compound remains indispensable in contemporary neuroscience, particularly for:
Fluorescent Nissl Staining and Multi-Modal Imaging
Cresyl violet’s red fluorescence (excitation: ~596 nm, emission: ~602 nm) enables compatibility with green (e.g., fluorescein) and far-red fluorophores, avoiding spectral overlap. This property facilitates co-localization studies, such as tracking neuronal populations alongside synaptic markers or glial cells. For example, fluorescent cresyl violet is used to quantify spiral ganglion neurons in cochlear sections, offering a cost-effective alternative to parvalbumin immunostaining.
Lysosomal and Vacuolar Staining in Acidic Compartments
As an acidotropic weak base, cresyl violet accumulates in lysosomes and acidic vacuoles across species (yeast, Drosophila, mammals), providing insights into organelle pH regulation. Its resistance to photobleaching and photoconversion makes it superior to traditional probes like LysoTracker in live-cell imaging.
In-Vivo Histopathology and Confocal Microscopy
Recent studies highlight cresyl violet’s utility in confocal laser scanning microscopy for real-time tissue analysis. A 2% solution effectively stains nuclei and cell membranes in esophageal and gastric mucosa, enabling non-invasive optical biopsies. This approach avoids the toxicity of conventional fluorophores, advancing translational diagnostics.
Properties
CAS No. |
10510-54-0 |
|---|---|
Molecular Formula |
C18H15N3O3 |
Molecular Weight |
321.3 g/mol |
IUPAC Name |
acetic acid;5-iminobenzo[a]phenoxazin-9-amine |
InChI |
InChI=1S/C16H11N3O.C2H4O2/c17-9-5-6-13-14(7-9)20-15-8-12(18)10-3-1-2-4-11(10)16(15)19-13;1-2(3)4/h1-8,18H,17H2;1H3,(H,3,4) |
InChI Key |
UEWSHLFAYRXNHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1=CC=C2C(=C1)C(=N)C=C3C2=NC4=C(O3)C=C(C=C4)N |
Other CAS No. |
10510-54-0 |
physical_description |
Deep green powder; [MSDSonline] |
Pictograms |
Irritant |
Origin of Product |
United States |
Preparation Methods
Acetate Buffer (pH 3.5)
-
282 ml of 0.1 M acetic acid (6 ml glacial acetic acid in 1 L water)
-
18 ml of 0.1 M sodium acetate (13.6 g sodium acetate in 1 L water)
Combining these yields a pH 3.5 buffer, which is mixed with cresyl violet stock (30 ml stock + 300 ml buffer) and stirred for ≥30 minutes.
Acetic Acid Modification
Source modifies buffer pH by adding 7 drops of 10% acetic acid to the working solution, enhancing dye solubility and nuclear specificity.
Working Solution Preparation
Working solutions are tailored to staining applications, with temperature and filtration being key variables:
Heating to 57–60°C (Sources) accelerates dye penetration, particularly in paraffin-embedded tissues. Cold staining (Source) suits free-floating cryosections.
Staining Protocol Variations
Paraffin Section Staining (Source )
Rapid Frozen Section Staining (Source )
-
Defatting : Xylene (15 minutes) → 100% ethanol (10 minutes).
-
Rehydration : Ethanol series (100% → 95% → 70%).
-
Staining : 0.1% cresyl violet (4–15 minutes) → quick water rinse.
Differentiation and Dehydration
Post-staining differentiation removes excess dye and enhances contrast:
Acetic Acid Differentiation
Source uses 5 drops of glacial acetic acid in 95% ethanol for 2 minutes, selectively destaining cytoplasmic regions while retaining nuclear dye.
Cajeput Oil Alternative
A gentler approach (Source) employs cajeput oil in 95% ethanol to preserve delicate neuronal structures.
Troubleshooting and Quality Control
Common Issues and Solutions
Dye Content Verification
Loba Chemie (Source) specifies ≥70% dye content via spectrophotometry (λmax 596–599 nm in 50% ethanol).
Recent Advances and Applications
Chemical Reactions Analysis
Types of Reactions: Cresyl violet acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced to yield reduced forms of the dye.
Substitution: Substitution reactions can occur, particularly at the amino groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce leuco forms of the dye .
Scientific Research Applications
Histological Staining
Nissl Staining
Cresyl violet acetate is widely employed in Nissl staining, a technique used to visualize neuronal cell bodies in brain and spinal cord sections. This method highlights the rough endoplasmic reticulum and ribosomal RNA, allowing researchers to assess the morphology of neurons.
- Application : Visualization of nerve tissue.
- Method : Sections are treated with a 1% solution of CVA in water.
- Outcome : Enhanced contrast of neuronal structures against the background.
| Tissue Type | Staining Purpose | Result |
|---|---|---|
| Brain sections | Identify neuron density and morphology | Clear visualization of Nissl bodies |
| Spinal cord sections | Assess neuronal damage or degeneration | Distinction between healthy and affected neurons |
Biochemical Applications
This compound also serves as a tool in various biochemical assays, particularly those involving enzyme activity.
Pyruvate Dehydrogenase Complex Activity Measurement
CVA can be utilized to measure the activity of the pyruvate dehydrogenase complex when coupled with acetylation reactions. This application is crucial for understanding metabolic pathways.
- Application : Enzyme activity assessment.
- Method : Coupling CVA with specific substrates to monitor changes.
- Outcome : Quantitative analysis of enzyme function.
Photocatalytic Applications
Recent studies have investigated the potential of this compound as a photosensitizing dye in photocatalysis.
Covalent Attachment to TiO₂
Research indicates that attaching CVA to titanium dioxide (TiO₂) enhances its photocatalytic properties. The dye's structural characteristics improve electron injection capabilities, making it suitable for applications in solar energy conversion and environmental remediation.
- Application : Photocatalysis for energy harvesting.
- Method : Covalent bonding of CVA to TiO₂ surfaces.
- Outcome : Increased efficiency in photocurrent generation.
Case Study 1: Nissl Staining in Neurodegenerative Research
In a study examining neurodegenerative diseases, researchers utilized this compound to stain brain sections from patients with Alzheimer's disease. The results indicated significant neuronal loss compared to control samples, demonstrating the dye's effectiveness in highlighting pathological changes.
Case Study 2: Photocatalytic Efficiency Enhancement
A study published in The Journal of Physical Chemistry explored the interaction between cresyl violet and CdTe quantum dots. The findings suggested that CVA could enhance photocatalytic efficiency when used in conjunction with semiconductor materials, paving the way for innovative applications in solar energy technologies .
Mechanism of Action
Cresyl violet acetate functions as a membrane-permeant fluorophore that localizes to lysosomes and acidic vacuoles. As an acidotropic weak base, it accumulates in acidic compartments due to protonation, which reduces its permeability. This property makes it an effective lysosomal marker. The dye does not alter the organellar pH or buffering capacity, making it suitable for long-term studies .
Comparison with Similar Compounds
Comparison with Similar Compounds
Histological Staining: CVA vs. Other Nissl Stains
CVA is distinguished from other basic dyes (e.g., Toluidine Blue O , Thionin ) by its protocol efficiency and neuronal specificity . Key comparisons include:
- Staining Time : CVA requires shorter incubation periods (2–15 minutes) compared to Thionin (often 10–30 minutes) .
- Differentiation: Ethanol dehydration steps for CVA (e.g., 50%–100% ethanol baths) are less labor-intensive than the graded alcohol series required for Toluidine Blue .
- Specificity : CVA’s acetic acid-based formulation reduces background staining in glial cells, enhancing contrast in neuronal layers (e.g., hippocampal CA1–CA3 regions) .
Fluorescent Lysosomal Marking: Superiority Over Alternatives
Cresyl Violet (non-acetate form) demonstrates ~3× brighter fluorescence in lysosomal tracking compared to conventional markers like LysoTracker Red, attributed to its pH-independent stability and resistance to photobleaching . CVA’s acetate counterion enhances solubility in aqueous media, facilitating live-cell imaging without cytotoxicity .
Aggregation Behavior in Nanostructured Systems
CVA exhibits modified aggregation patterns on nano-clay mineral layers, forming J-aggregates with redshifted absorption (λₐᵦₛ ~620 nm) . This contrasts with Acridine Orange, which forms H-aggregates under similar conditions, limiting its utility in optoelectronic thin films .
Biological Activity
Cresyl violet acetate is a synthetic dye widely used in biological staining, particularly in histological and neuroanatomical studies. This compound has garnered attention due to its unique properties and applications in various biological contexts, including its role as a fluorescent marker for lysosomes and its diagnostic utility in pathology.
- Chemical Formula : C₁₈H₁₅N₃O₃
- Molecular Weight : 321.33 g/mol
- Melting Point : 140–143 °C
- Appearance : Dark green to black crystalline powder
- Solubility : Soluble in water at approximately 1 mg/mL
Biological Applications
This compound exhibits a range of biological activities that make it valuable for research and clinical applications:
-
Fluorescent Lysosomal Marker :
- Cresyl violet is characterized as a membrane-permeant fluorophore that localizes specifically to lysosomes and acidic vacuoles across various organisms, including yeast, Drosophila, and mammalian cells. Its acidotropic nature allows it to function effectively in acidic environments without altering organellar pH or buffering capacity .
- Compared to other lysosomal markers, cresyl violet shows reduced susceptibility to photobleaching, making it advantageous for long-term imaging studies .
-
Histological Staining :
- It is commonly used to stain neuronal cell bodies and Nissl substance, aiding in the visualization of neuronal structures in tissue sections. This application is particularly useful in neuroanatomical investigations .
- Cresyl violet has been utilized in the identification of Helicobacter pylori in gastric biopsies, demonstrating its effectiveness as a vital stain in diagnostic procedures .
- Research Studies :
Table 1: Summary of Key Studies Involving this compound
This compound functions primarily through its ability to penetrate cellular membranes and accumulate within acidic organelles such as lysosomes. Its fluorescence properties allow researchers to visualize these compartments under appropriate light conditions without disrupting cellular homeostasis.
Q & A
Basic: What is the standard protocol for Nissl staining using Cresyl Violet Acetate?
Methodological Answer:
The standard protocol involves staining paraffin-embedded tissue sections with 0.1–0.2% CVA solution in acetate buffer (pH 3.2–4.7) for 4–15 minutes, followed by differentiation in 70–95% ethanol containing glacial acetic acid (2 drops per 95% ethanol). Dehydration is achieved through graded alcohols, and sections are cleared in xylene before mounting . Key steps:
Deparaffinization : Xylene (3 × 3 min) → 100% ethanol (2 × 3 min).
Staining : 0.1% CVA in acetate buffer (pH-adjusted) for 10–15 min.
Differentiation : 70% ethanol (30 sec–10 min) or acetic acid-ethanol until background clears.
Dehydration : 95% → 100% ethanol → xylene.
Basic: What safety precautions are essential when handling this compound?
Methodological Answer:
CVA is classified as a skin, eye, and respiratory irritant (GHS07). Required precautions include:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to avoid direct contact .
- Ventilation : Use fume hoods to prevent inhalation of dust during weighing or solution preparation .
- Waste Disposal : Collect contaminated materials (gloves, tissues) separately; dispose via approved hazardous waste protocols .
- Emergency Measures : Flush eyes/skin with water for 15 min if exposed; seek medical attention for persistent irritation .
Advanced: How does differentiation time vary across CVA products from different manufacturers?
Methodological Answer:
Differentiation time depends on the pH of the CVA solution, which varies by manufacturer (e.g., EM Science pH 3.5 vs. Sigma pH 4.7). Adjustments are critical to avoid over/under-staining:
| Manufacturer | pH of 0.1% CVA | Differentiation Time (95% ethanol) |
|---|---|---|
| EM Science | 3.5 | 10–30 seconds |
| Sigma | 4.7 | ~10 minutes |
| Merck | 4.8 | ~10 minutes |
| Under-differentiation (e.g., 10 sec for Sigma CVA) results in obscured cellular details, while over-differentiation removes Nissl body staining. Monitor microscopically after 2-minute intervals . |
Advanced: How can CVA staining be optimized for RNA preservation in laser-captured microdissection (LCM) samples?
Methodological Answer:
To retain RNA integrity while staining:
Fixation : Use ice-cold 70% ethanol (RNAse-free) instead of formalin to minimize RNA degradation .
Staining Solution : Prepare a 0.02% CVA in RNAse-free acetate buffer (pH 3.2) with 0.1% ethanol for 2–5 minutes .
Differentiation : Limit acetic acid exposure to ≤1 min to prevent RNA hydrolysis.
Dehydration : Use RNAse-free ethanol/xylene and store slides at −80°C until LCM .
Basic: What are common artifacts in CVA-stained sections, and how can they be resolved?
Methodological Answer:
Common artifacts include:
- Precipitates : Filter CVA solution (0.2–0.45 µm) before use to remove undissolved particles .
- Over-staining : Reduce staining time or increase differentiation in acetic acid-ethanol .
- Uneven Staining : Ensure consistent buffer pH and agitation during staining.
Advanced: Can CVA be combined with immunohistochemistry (IHC) for dual labeling?
Methodological Answer:
Yes, sequential staining is feasible:
IHC First : Perform antigen retrieval and primary/secondary antibody incubation.
CVA Staining : Apply 0.1% CVA post-IHC, followed by brief differentiation (30 sec in 95% ethanol) to retain chromogen signals .
Mounting : Use non-aqueous mounting media to prevent fading. Validate compatibility with IHC reagents (e.g., peroxidase inhibitors) .
Basic: How does CVA interact with Nissl substance at the molecular level?
Methodological Answer:
CVA binds to RNA-rich Nissl bodies via electrostatic interactions between its cationic oxazine group and anionic phosphate groups in ribosomal RNA. The acetate counterion enhances solubility in aqueous buffers, while pH ≤4.7 ensures optimal charge-based binding .
Advanced: What are the implications of dye content variability (65–70%) in commercial CVA?
Methodological Answer:
Lower dye content (e.g., 65%) may require:
- Increased Stain Concentration : Adjust from 0.1% to 0.15% to achieve equivalent staining intensity.
- Longer Differentiation : Compensate for excess impurities by extending acetic acid-ethanol treatment by 20–30% . Always verify lot-specific dye content from certificates of analysis.
Basic: What alternatives exist for counterstaining in CVA-based protocols?
Methodological Answer:
- Eosin Y : Combine with CVA (75 µL CVA stock + 25 µL eosin Y) for cytoplasmic contrast in LCM applications .
- Methyl Green : Use post-CVA staining (pH 5.0) for nuclear counterstaining, but avoid crystal violet contamination .
Advanced: How to validate CVA staining specificity in novel tissue types?
Methodological Answer:
Negative Controls : Treat sections with RNAse A (1 mg/mL, 37°C, 1 hr) to abolish Nissl staining .
Dose-Response : Test CVA concentrations (0.05–0.3%) and pH (3.0–5.0) to optimize signal-to-noise ratio.
Cross-Validation : Compare with alternative Nissl stains (e.g., thionin) in adjacent sections .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
